molecular formula C6H7NO B1480479 4-Ethynylpyrrolidin-2-one CAS No. 2098062-96-3

4-Ethynylpyrrolidin-2-one

Cat. No. B1480479
CAS RN: 2098062-96-3
M. Wt: 109.13 g/mol
InChI Key: VPFWRGMDQQGKOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethynylpyrrolidin-2-one is a chemical compound with the CAS Number: 2098062-96-3 . It has a molecular weight of 109.13 .


Synthesis Analysis

The synthesis of pyrrolidin-2-ones, including this compound, can be achieved via photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions . This process can be carried out under mild conditions without using a metal .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7NO/c1-2-5-3-6(8)7-4-5/h1,5H,3-4H2,(H,7,8) .


Chemical Reactions Analysis

The reaction route for the synthesis of pyrrolidin-2-ones involves a photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines . This process can be carried out under mild conditions without using a metal .

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization of Novel Heterocycles

A study by Murthy et al. (2017) presents the synthesis and characterization of a new heterocycle, demonstrating its potential in non-linear optics and as a lead compound for anticancer drugs. The molecule showed stability in water and sensitivity towards autoxidation mechanisms, indicating its potential in drug development and materials science (Murthy et al., 2017).

Anticancer Activity and DNA Interaction

Jeon et al. (2017) synthesized a novel indeno[1,2-b]pyridinone derivative with strong activity against human topoisomerase IIα, displaying caspase 3-independent anticancer activity. This compound's interaction with DNA highlights its potential in developing new cancer therapies (Jeon et al., 2017).

Optical and Electrochemical Properties

Ohkita et al. (2001) explored the crystal engineering of compounds leading to polar crystals with significant second-harmonic generation (SHG) responses. This research underscores the importance of 4-ethynylpyridine derivatives in developing materials with nonlinear optical properties (Ohkita et al., 2001).

Antioxidant Activity

Nguyen et al. (2022) synthesized derivatives of 2-pyrrolidinones that showed promising antioxidant activity. The study provides insights into the structure-activity relationships of these compounds, indicating their potential as novel antioxidants (Nguyen et al., 2022).

Luminescence and Organometallic Networks

Zhang et al. (2010) utilized 4-ethynylpyridine and 5-ethynylpyrimidine ligands to create novel silver–ethynide complexes. The study highlights the role of these complexes in constructing organometallic networks with specific luminescence properties, demonstrating their potential applications in materials science and as luminescent materials (Zhang et al., 2010).

Safety and Hazards

The safety information for 4-Ethynylpyrrolidin-2-one includes several hazard statements such as H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The synthesis of pyrrolidin-2-ones, including 4-Ethynylpyrrolidin-2-one, has potential applications in medicinal chemistry and pharmacology . The resulting di- and trisubstituted pyrrolidin-2-ones can be used to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology, such as benz [g]indolizidine derivatives .

Biochemical Analysis

Biochemical Properties

4-Ethynylpyrrolidin-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s ethynyl group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or activation. For instance, this compound has been shown to interact with cytochrome P450 enzymes, affecting their catalytic activity . Additionally, the lactam ring of this compound can engage in hydrogen bonding with amino acid residues in proteins, influencing protein structure and function .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, the compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . This is achieved through the modulation of cell signaling pathways, such as the MAPK and PI3K/Akt pathways . Furthermore, this compound can alter gene expression by affecting transcription factors and epigenetic regulators, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation . For example, this compound inhibits the activity of histone deacetylases (HDACs), resulting in increased acetylation of histones and changes in gene expression . Additionally, the compound can form covalent adducts with DNA, leading to DNA damage and activation of DNA repair pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth in cancer models . At high doses, this compound can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve therapeutic benefits without causing adverse effects . These findings underscore the importance of dosage optimization in the development of this compound-based therapies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels . Additionally, this compound can influence the activity of metabolic enzymes, altering the overall metabolic profile of cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its intracellular accumulation . Once inside the cell, this compound can bind to cytoplasmic and nuclear proteins, affecting its localization and function . The distribution of the compound within tissues is influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function . The compound is predominantly localized in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by nuclear localization signals (NLSs) and post-translational modifications that direct this compound to the nucleus . Additionally, the compound can be found in the cytoplasm, where it interacts with cytoplasmic proteins and participates in cellular signaling pathways .

properties

IUPAC Name

4-ethynylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-2-5-3-6(8)7-4-5/h1,5H,3-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFWRGMDQQGKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2098062-96-3
Record name 4-ethynylpyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethynylpyrrolidin-2-one
Reactant of Route 2
4-Ethynylpyrrolidin-2-one
Reactant of Route 3
4-Ethynylpyrrolidin-2-one
Reactant of Route 4
4-Ethynylpyrrolidin-2-one
Reactant of Route 5
4-Ethynylpyrrolidin-2-one
Reactant of Route 6
4-Ethynylpyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.